molecular formula C4F7I B037651 1,2,3,3,4,4,4-Heptafluoro-1-iodobut-1-ene CAS No. 113612-30-9

1,2,3,3,4,4,4-Heptafluoro-1-iodobut-1-ene

Cat. No. B037651
M. Wt: 307.94 g/mol
InChI Key: QXJDESBAUIILLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,3,4,4,4-Heptafluoro-1-iodobut-1-ene is a chemical compound with the molecular formula C4H2F7I . It has an average mass of 309.952 Da and a monoisotopic mass of 309.908936 Da . It is also known by other names such as Heptafluorobutyl iodide, 2,2,3,3,4,4,4-Heptafluoro-1-iodobutane, 1H,1H-Heptafluoro-1-iodobutane, 1H,1H-Heptafluorobutyl iodide, 1-Iodo-1H,1H-perfluorobutane, and 1,1,1,2,2,3,3-heptafluoro-4-iodobutane .


Molecular Structure Analysis

The molecular structure of 1,2,3,3,4,4,4-Heptafluoro-1-iodobut-1-ene can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,3,4,4,4-Heptafluoro-1-iodobut-1-ene include a molecular weight of 309.9520 . More detailed properties could not be found in the search results.

Safety And Hazards

The Pharos tool provides a hazard assessment for chemicals like 1,2,3,3,4,4,4-Heptafluoro-1-iodobut-1-ene . It includes assessments for carcinogenicity, mutagenicity/genotoxicity, reproductive toxicity, developmental toxicity, endocrine activity, acute mammalian toxicity, systemic toxicity/organ effects, neurotoxicity, skin sensitization, respiratory sensitization, skin irritation/corrosivity, eye irritation/corrosivity, acute aquatic toxicity, chronic aquatic toxicity, terrestrial ecotoxicity, persistence, bioaccumulation, reactivity, flammability, and global warming .

properties

IUPAC Name

1,2,3,3,4,4,4-heptafluoro-1-iodobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F7I/c5-1(2(6)12)3(7,8)4(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJDESBAUIILLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)I)(C(C(F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601336808
Record name Perfluoro-1-iodo-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,3,4,4,4-Heptafluoro-1-iodobut-1-ene

CAS RN

231953-39-2
Record name 1,2,3,3,4,4,4-Heptafluoro-1-iodo-1-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=231953-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluoro-1-iodo-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.